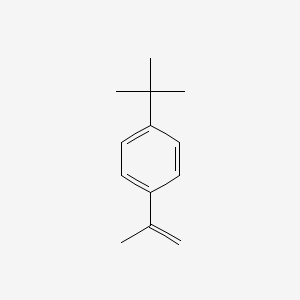
4-Tert-butyl-alpha-methylstyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-alpha-methylstyrene is a chemical compound used as a pharmaceutical intermediate . It is also known as Isopropenylbenzene or 2-Phenyl-1-propene .
Synthesis Analysis
Poly (α-methyl styrene) was synthesized by free radical photo-polymerization . Another study showed that the catalytic systems composed of ionic liquids containing BF −4 anion and HBF 4 showed high catalytic activity to produce 4-methyl-2,4-diphenyl-1-pentene (MDP-1) or 1,1,3-trimethyl-3-phenylindan (TPI) under different temperature conditions .Molecular Structure Analysis
The this compound molecule contains a total of 31 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
Electrochemical Oxidative [4+2] Annulation of Different Styrenes toward the Synthesis of 1,2-Dihydronaphthalenes was achieved . The dimerization of α-methylstyrene catalyzed by [HexMIm]BF 4 –HBF 4 and [BMIm]Cl · 2AlCl 3 performed the same reaction mechanism and the proton was the active species .Physical And Chemical Properties Analysis
The density of this compound is 0.875 g/mL at 25 °C (lit.) . The this compound molecule consists of 18 Hydrogen atom(s) and 13 Carbon atom(s) - a total of 31 atom(s) .科学的研究の応用
Photopolymer Resists for 157nm Lithography
Alpha-Methylstyrene derivatives, including those modified with 4-tert-butyl groups, have been explored for their potential in photopolymer resists suitable for 157nm lithography. These materials, such as 4-tert-butoxycarbonyloxy-α-methylstyrene, have shown significant transmittance at 157nm, making them promising candidates for single-layer and bilayer resist applications in advanced lithographic processes. The research highlights their radical copolymerization with other monomers, dissolution properties, and etch resistance, indicating their valuable role in creating high-resolution photolithographic patterns (Shirai et al., 2001).
Atom Transfer Radical Polymerization (ATRP)
The utility of novel multihalide compounds derived from 4-tert-butylcalix[4,6,8]arenes for initiating atom transfer radical polymerization (ATRP) of various monomers, including styrene and methyl methacrylate, in the presence of copper halides and bipyridyl has been demonstrated. This method allows for the synthesis of well-defined polystyrene stars with precise arm configurations, showcasing the versatility of 4-tert-butyl-alpha-methylstyrene in constructing complex polymer architectures with narrow polydispersity (Angot et al., 2000).
Graft Copolymer Synthesis
Research into grafting highly functionalized polystyrene and poly(4-methylstyrene) macroinitiators with tert-butyl acrylate through atom transfer radical polymerization highlights the ability to create monodisperse graft copolymers. This application underlines the role of this compound derivatives in facilitating controlled polymerizations, leading to materials with unique properties suitable for various applications, from coatings to biomedical devices (Masař et al., 2002).
Polymer Degradation Studies
Investigations into the photodegradation kinetics of poly(para-substituted styrene), including poly(4-tert-butylstyrene), provide insights into the stability and degradation mechanisms of these materials under UV irradiation. Such studies are crucial for understanding the environmental impact and longevity of materials derived from this compound, informing their safe and sustainable use in outdoor applications and material recycling processes (Ani & Ramadhan, 2008).
作用機序
Target of Action
The primary target of 4-Tert-butyl-alpha-methylstyrene is the process of undesired polymerization during the processing of liquid pyrolysis products . It acts as an inhibitor, preventing the formation of unwanted polymers .
Mode of Action
This compound interacts with its targets by inhibiting the polymerization process. It has been tested under laboratory conditions and has shown high efficiency in preventing undesired polymerization . It has been shown that this inhibitor operates only in a composition with other co-inhibitors .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the polymerization of liquid pyrolysis products . By inhibiting this process, this compound can prevent the formation of unwanted polymers, thereby influencing the downstream effects of these pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of undesired polymerization during the processing of liquid pyrolysis products . This can result in a more efficient and controlled process, reducing the formation of unwanted by-products.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other co-inhibitors can enhance its inhibitory action . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment could potentially impact its stability and efficacy.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and damaging fertility or the unborn child .
特性
IUPAC Name |
1-tert-butyl-4-prop-1-en-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJXCKVKGBGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2635752.png)

![N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B2635755.png)
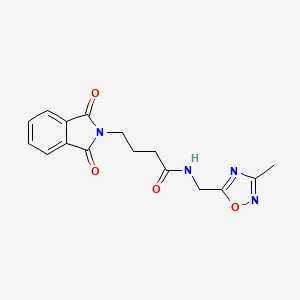
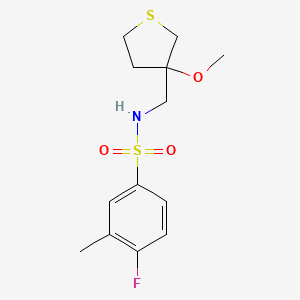
![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)
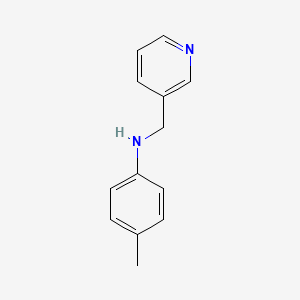
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
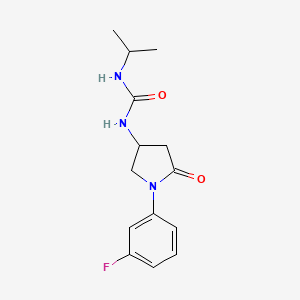
![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)
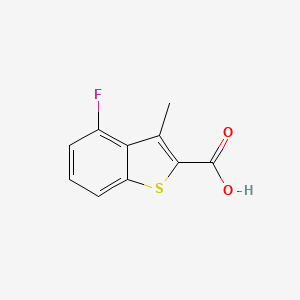
![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)